molecular formula C11H15N7O3 B12571740 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid CAS No. 190334-37-3

4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid

Cat. No.: B12571740
CAS No.: 190334-37-3
M. Wt: 293.28 g/mol
InChI Key: CRCXGUIVBYYTMX-UHFFFAOYSA-N
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Description

4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes acetamido and hydrazinylmethylidene groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Hydrazinylmethylidene Introduction: The hydrazinylmethylidene groups are introduced via a condensation reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The acetamido and hydrazinylmethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido and hydrazinylmethylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar in structure but lacks the hydrazinylmethylidene groups.

    3,5-Diaminobenzoic acid: Contains amino groups instead of acetamido and hydrazinylmethylidene groups.

Uniqueness

4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid is unique due to the presence of both acetamido and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.

Properties

CAS No.

190334-37-3

Molecular Formula

C11H15N7O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-acetamido-3,5-bis(hydrazinylmethylideneamino)benzoic acid

InChI

InChI=1S/C11H15N7O3/c1-6(19)18-10-8(14-4-16-12)2-7(11(20)21)3-9(10)15-5-17-13/h2-5H,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21)

InChI Key

CRCXGUIVBYYTMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1N=CNN)C(=O)O)N=CNN

Origin of Product

United States

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